molecular formula C12H14BrN3O B1475738 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene CAS No. 2097973-86-7

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No. B1475738
CAS RN: 2097973-86-7
M. Wt: 296.16 g/mol
InChI Key: GCTFIBFEGXGXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (3BP-OTSD) is a novel heterocyclic compound that has been the subject of recent scientific research. It is a spirocyclic compound containing a five-membered ring fused to a six-membered ring, with a bromophenyl substituent at the 3-position. 3BP-OTSD has demonstrated potential applications in medicinal chemistry and organic synthesis, as well as potential applications in biochemistry and physiology. In

Scientific Research Applications

Liquid Crystal Research

3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene: serves as a key intermediate in the synthesis of liquid crystal polymers (LCPs) . These LCPs exhibit unique thermotropic properties and can form ordered phases like smectic A mesophase, which are valuable for display technologies and advanced optical materials.

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential to bind selectively to α7 nicotinic receptors . This receptor is a target for modulating neuroinflammation, making it a promising area for developing new therapeutic agents.

Materials Science

The compound’s derivatives are utilized in creating new materials with liquid crystalline behavior, which are significant for developing innovative materials with applications ranging from robust composites to flexible electronics .

Electronics

In electronics, the molecular structure of This compound and its derivatives can be harnessed to create polymers with high dielectric constants, useful for capacitors and other electronic components .

Environmental Science

Research into the environmental applications of this compound includes its use in green chemistry, particularly in the synthesis of eco-friendly solvents and materials that can aid in carbon capture and pollution reduction efforts .

Energy Production

The compound’s framework is being studied for its application in energy production, particularly in the development of materials that can store hydrogen and methane, which are key in the advancement of clean energy technologies .

properties

IUPAC Name

3-(4-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c13-10-3-1-9(2-4-10)11-15-12(17-16-11)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFIBFEGXGXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N=C(NO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 2
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 3
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 4
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 5
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 6
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

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